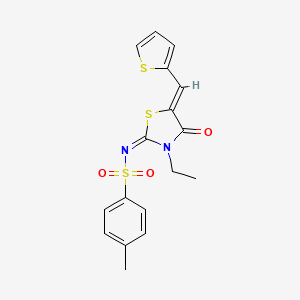
2,3-ジメトキシ-N-(2-メチル-1,3-ジオキソイソインドリン-4-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity, among others .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The yields of 2,3-dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis
The molecular structure of “2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The synthesized benzamide compounds were tested for their in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .科学的研究の応用
抗酸化活性
この化合物は、その抗酸化特性について研究されています。 それは、フリーラジカルのスカベンジングや金属のキレート化において有効性を示しており、酸化ストレスから身体を守るための重要なプロセスです 。これらの特性は、神経変性疾患などの酸化損傷によって引き起こされる病気の治療法を開発する上で、その潜在的な使用を暗示しています。
抗菌および抗真菌用途
研究によると、この化合物の誘導体は、顕著な抗菌および抗真菌活性を示すことがわかっています 。これは、特に既存の薬物に対する耐性がますます問題となっている時代に、新しい抗生物質と抗真菌剤を創出するための可能性を開きます。
抗炎症特性
この化合物の構造は、抗炎症効果を生み出すのに役立ちます。 これは、さまざまな慢性炎症性疾患の治療に役立つ可能性のある、新しい抗炎症薬の開発に活用できます .
癌研究
この化合物を含むベンザミド誘導体は、癌治療における潜在的な薬剤として特定されています。 それらは、癌細胞の増殖を阻害し、アポトーシスを誘導することによって作用する可能性があります 。この用途は、より効果的な癌治療の必要性が継続的に高まっていることを考えると、特に有望です。
神経保護剤
その抗酸化および抗炎症特性を考えると、この化合物が神経保護剤として機能する可能性があります。 それは、神経変性疾患の研究や、神経細胞を損傷から保護する治療法の開発に使用できます .
工業用途
医療用途に加えて、ベンザミド誘導体は、プラスチック、ゴム、紙、農業など、さまざまな産業セクターで使用されています 。それらの化学的特性は、重合などのプロセスや、材料特性を向上させる添加剤として利用できます。
将来の方向性
The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have a range of molecular and cellular effects .
生化学分析
Biochemical Properties
2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression. Additionally, this compound can bind to tubulin, a protein that is a key component of the cytoskeleton, affecting cell division and stability . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting HDACs, the compound can lead to increased acetylation of histones, resulting in altered gene expression patterns. This can affect cell cycle regulation, apoptosis, and differentiation. Furthermore, its interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of HDACs involves binding to the enzyme’s active site, preventing the deacetylation of histones and other proteins. This inhibition can lead to changes in chromatin structure and gene expression. Additionally, the compound’s binding to tubulin interferes with microtubule polymerization, which is essential for cell division. These molecular interactions underscore the compound’s potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle regulation and apoptosis, although the extent of these effects can diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDACs and disrupt microtubule dynamics without causing significant toxicity. At higher doses, the compound can induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, while exceeding this threshold can lead to adverse effects .
Metabolic Pathways
2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, with higher concentrations observed in certain tissues, such as tumors, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with HDACs and tubulin can localize it to the nucleus and cytoskeleton, respectively, where it exerts its effects on gene expression and cell division. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and therapeutic potential .
特性
IUPAC Name |
2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-8-12(14(10)18(20)23)19-16(21)11-7-5-9-13(24-2)15(11)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEYSNNMTRHCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


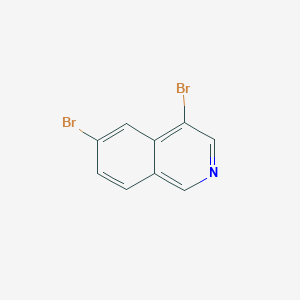
![tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2559490.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide](/img/structure/B2559491.png)
![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)
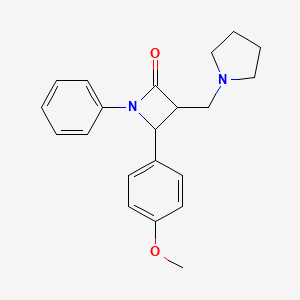
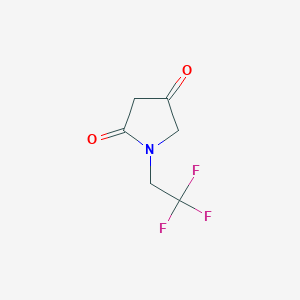

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)
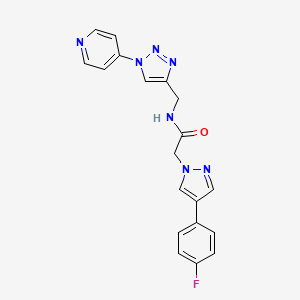
![(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2559501.png)

